molecular formula C13H15N5O B1518247 1-(1H-pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine CAS No. 1153251-03-6

1-(1H-pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine

Cat. No.: B1518247
CAS No.: 1153251-03-6
M. Wt: 257.29 g/mol
InChI Key: VCOHZTSMODNTJH-UHFFFAOYSA-N
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Description

1-(1H-pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C13H15N5O and its molecular weight is 257.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

A study highlighted the design of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, leading to compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This approach demonstrated the potential of designing G protein-biased partial agonists as novel therapeutics, particularly for antipsychotic activity (Möller et al., 2017).

Receptor Binding Assays

Research on pyrazolo[1,5-α]pyridines synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde has shown potential dopamine D4 receptor ligand properties. The synthesized compounds exhibited significant affinity towards D4, D2, and D3 dopamine receptors, indicating their potential use in targeting dopamine-related pathways (Guca, 2014).

Antimicrobial and Enzyme Inhibition

A novel bis(pyrazole-benzofuran) hybrid possessing a piperazine linker showed significant antibacterial efficacies and biofilm inhibition activities against strains like E. coli, S. aureus, and S. mutans. Additionally, it exhibited potent inhibitory activity against MRSA and VRE bacterial strains, demonstrating a multifaceted approach in antimicrobial resistance studies (Mekky & Sanad, 2020).

Alzheimer's Disease Research

Compounds incorporating the piperazine moiety, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as potent and selective acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. This research suggests a promising direction for Alzheimer's disease treatment, highlighting the multifunctional therapeutic potential of these compounds (Umar et al., 2019).

Properties

IUPAC Name

1H-pyrazol-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-13(11-9-15-16-10-11)18-7-5-17(6-8-18)12-3-1-2-4-14-12/h1-4,9-10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOHZTSMODNTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.